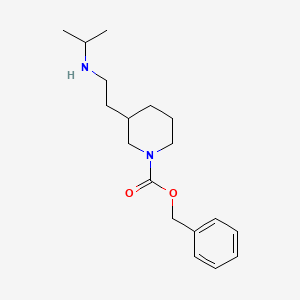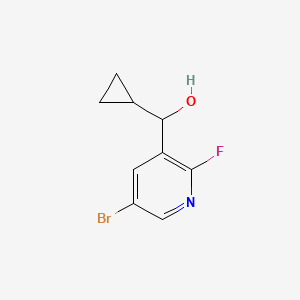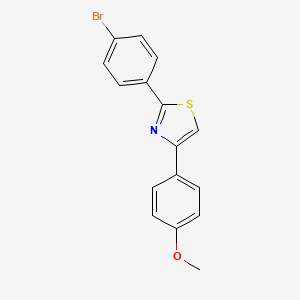
3-(4-Chlorophenyl)thiophene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenyl)thiophene-2-carbaldehyde is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The presence of a 4-chlorophenyl group and a formyl group at the 2-position of the thiophene ring makes this compound unique. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)thiophene-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the Vilsmeier-Haack reaction, where thiophene is reacted with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 2-position . Another method includes the Suzuki-Miyaura coupling reaction, where a 4-chlorophenylboronic acid is coupled with a thiophene-2-carbaldehyde under palladium catalysis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Vilsmeier-Haack reactions due to their efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Chlorophenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and appropriate catalysts.
Major Products
Oxidation: 3-(4-Chlorophenyl)thiophene-2-carboxylic acid.
Reduction: 3-(4-Chlorophenyl)thiophene-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(4-Chlorophenyl)thiophene-2-carbaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(4-Chlorophenyl)thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the formyl group allows it to participate in nucleophilic addition reactions, while the thiophene ring can engage in π-π interactions with aromatic residues in proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Thiophenecarboxaldehyde: Lacks the 4-chlorophenyl group, making it less versatile in certain applications.
3-Thiophenecarboxaldehyde: Similar structure but without the 4-chlorophenyl group, leading to different reactivity and applications.
4-Chlorobenzaldehyde: Contains the 4-chlorophenyl group but lacks the thiophene ring, resulting in different chemical properties.
Uniqueness
3-(4-Chlorophenyl)thiophene-2-carbaldehyde is unique due to the combination of the thiophene ring and the 4-chlorophenyl group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H7ClOS |
|---|---|
Poids moléculaire |
222.69 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H7ClOS/c12-9-3-1-8(2-4-9)10-5-6-14-11(10)7-13/h1-7H |
Clé InChI |
UFAAJIYLVHUDFG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=C(SC=C2)C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13974400.png)







![Dimethyl 3-([tert-butyl(dimethyl)silyl]oxy)pentanedioate](/img/structure/B13974438.png)


![3-Isopropyl-8-methoxy-6-methylimidazo[1,5-a]pyrazine](/img/structure/B13974456.png)


